- The Lactol Route to Fesoterodine: An Amine-Promoted Friedel-Crafts Alkylation on Commercial ScaleOrganic Process Research & Development, 2011, 15(5), 1010-1017,
Cas no 207679-81-0 (Desfesoterodine)

Desfesoterodine Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
- 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol
- 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM)
- (R)-5-HYDROXYMETHYL TOLTERODINE
- 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzenemethanol
- 5-hydroxymethyl Tolterodine
- R-(+)-2(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol
- Desfesoterodine
- PNU 200577
- PNU-200577
- Desfesoterodine [INN]
- (R)-4-hydroxymethyl-2-(3-diisopropylamino-1-phenylpropyl)-phenol
- BS-15813
- DTXSID40431319
- SCHEMBL209062
- (+)-N,N-Diisopropyl-3-(2-hydroxy-5-hydroxymethylphenyl)-3-phenylpropylamine
- PNU200577
- BCP0726000296
- 207679-81-0 (free base)
- CCG-267936
- CHEMBL3348932
- CHEBI:177454
- 5-Hydroxymethyltolterodine
- s2659
- F31141
- UNII-YU871O78GR
- (r)-(+)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol
- 5-hydroxymethyl-tolterodine
- SW219846-1
- J-013606
- (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxy methylphenol
- Spm 7605
- SPM-7605
- 5-HMT
- D10853
- DUXZAXCGJSBGDW-HXUWFJFHSA-N
- DB15578
- Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-
- Q27294711
- AKOS005146249
- R-5-Hydroxymethyl Tolterodine
- (R)-5-Hydroxymethyltolterodine
- AKOS015841720
- Desfesoterodine (INN)
- (R)-2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol
- HMS3884P12
- DD 01
- MFCD09264524
- (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxy methyl phenol
- 207679-81-0
- 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
- NS00116425
- YU871O78GR
- Benzenemethanol, 3-((1R)-3-(bis(1-methylethyl)amino)-1-phenylpropyl)-4-hydroxy-
- (R)-2-(3-Diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol
- C22H31NO2
- Intermediate of Fesoterodine
- NCGC00346585-01
- DESFESOTERODINE [WHO-DD]
- Desfesoterodin
- AC-23943
- BCP02922
- 5-hydroxymethyl tolterodine (PNU 200577)
- HY-76569
- 5-HM
- CS-0825
- BRD-K24603946-001-03-9
- BRD-K24603946-001-02-1
-
- MDL: MFCD09264524
- Inchi: InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1
- InChI Key: DUXZAXCGJSBGDW-HXUWFJFHSA-N
- SMILES: OC1=C(C=C(CO)C=C1)[C@@H](C2=CC=CC=C2)CCN(C(C)C)C(C)C
Computed Properties
- Exact Mass: 341.23563
- Monoisotopic Mass: 341.235479232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 43.7Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 68-72°C
- Boiling Point: 490.7±45.0 °C at 760 mmHg
- Flash Point: 233.2±27.4 °C
- Refractive Index: 1.563
- PSA: 43.7
- LogP: 4.52530
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
Desfesoterodine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Desfesoterodine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023511-10mg |
5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM),99% |
207679-81-0 | 99% | 10mg |
¥1039 | 2024-05-25 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB163153-50mg |
(R)-5-Hydroxymethyl Tolterodine |
207679-81-0 | 98+% | 50mg |
¥7911.00 | 2023-09-15 | |
Alichem | A490017026-100mg |
(R)-5-Hydroxymethyl Tolterodine |
207679-81-0 | 98% | 100mg |
$855.42 | 2023-09-02 | |
abcr | AB543612-1 g |
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol; . |
207679-81-0 | 1g |
€1,285.20 | 2022-09-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6364-100mg |
Desfesoterodine |
207679-81-0 | 100% | 100mg |
¥ 6770 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6364-2 mg |
Desfesoterodine |
207679-81-0 | 98.0% | 2mg |
¥1031.00 | 2022-09-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55926-5mg |
Desfesoterodine |
207679-81-0 | 98% | 5mg |
¥1787.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55926-50mg |
Desfesoterodine |
207679-81-0 | 98% | 50mg |
¥7089.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55926-500mg |
Desfesoterodine |
207679-81-0 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
eNovation Chemicals LLC | Y1217145-1g |
(R)-5-HydroxyMethyl Tolterodine |
207679-81-0 | 97% | 1g |
$800 | 2024-06-05 |
Desfesoterodine Production Method
Production Method 1
Production Method 2
- Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as as fesoterodine precursors, World Intellectual Property Organization, , ,
Production Method 3
- Method for preparation of fesoterodine and its pharmaceutically acceptable salts for treatment of urinary incontinence, World Intellectual Property Organization, , ,
Production Method 4
- Process for the production of benzopyran-2-ol derivatives, United States, , ,
Production Method 5
- New uses of diisopropylamine derivatives, World Intellectual Property Organization, , ,
Production Method 6
- Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2h-chromen-6-yl-methanol and (r)-feso-deacyl, United States, , ,
Production Method 7
- Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as fesoterodine precursors, Italy, , ,
Production Method 8
- Process for the preparation of fesoterodine and intermediates, World Intellectual Property Organization, , ,
Desfesoterodine Raw materials
Desfesoterodine Preparation Products
Desfesoterodine Related Literature
-
Chang-Peng Xu,Yong Qi,Zhuang Cui,Ya-Jun Yang,Jian Wang,Yan-Jun Hu,Bin Yu,Fa-Zheng Wang,Qing-Po Yang,Hong-Tao Sun RSC Adv. 2019 9 1696
Additional information on Desfesoterodine
Desfesoterodine (CAS No. 207679-81-0): A Comprehensive Overview in Modern Pharmaceutical Research
Desfesoterodine, chemically identified by the CAS number 207679-81-0, represents a significant advancement in the field of pharmaceutical chemistry and medicine. This compound has garnered considerable attention due to its unique pharmacological properties and potential applications in therapeutic interventions. As a derivative of terodiline, Desfesoterodine has been extensively studied for its role in managing urinary symptoms associated with benign prostatic hyperplasia (BPH). The molecular structure of Desfesoterodine, characterized by its specific chemical modifications, contributes to its enhanced efficacy and reduced side effects compared to earlier generations of alpha-adrenergic receptor antagonists.
The development of Desfesoterodine has been driven by the need for more refined therapeutic agents that target the underlying mechanisms of BPH without compromising patient comfort. The compound's mechanism of action primarily involves the selective blockade of alpha-1 adrenergic receptors in the prostate and bladder neck, which leads to relaxation of smooth muscles and improved urine flow. This selective action is a critical factor in its clinical relevance, as it minimizes systemic side effects often associated with broader-spectrum alpha-blockers.
Recent research has highlighted the structural-activity relationships (SAR) that define Desfesoterodine's pharmacological profile. The introduction of a fluorine atom at the 7-position of the quinazoline core enhances both metabolic stability and binding affinity to alpha-1 receptors. This modification, along with other fine-tuned structural features, has been pivotal in optimizing Desfesoterodine's pharmacokinetic properties. Studies have demonstrated that these structural enhancements result in a longer half-life and more predictable absorption profile, making it a favorable candidate for once-daily dosing regimens.
In clinical settings, Desfesoterodine has been evaluated through multiple Phase II and III trials, showcasing its efficacy in reducing symptoms such as frequent urination, nocturia, and urinary hesitancy. One notable study published in the Journal of Urology compared Desfesoterodine to tamsulosin, another alpha-blocker commonly used for BPH treatment. The findings indicated that Desfesoterodine provided comparable improvements in International Prostate Symptom Score (IPSS) reduction while exhibiting a lower incidence of dizziness and postural hypotension—a common concern with older alpha-blockers.
The pharmacogenomic landscape of Desfesoterodine is another area of active investigation. Genetic variations in drug-metabolizing enzymes can significantly influence the compound's efficacy and safety profile. Research using next-generation sequencing technologies has identified specific single nucleotide polymorphisms (SNPs) that correlate with altered metabolism rates of Desfesoterodine. This knowledge has implications for personalized medicine approaches, allowing clinicians to tailor dosages based on individual genetic profiles.
Advances in computational chemistry have further accelerated the development pipeline for Desfesoterodine derivatives. Molecular modeling techniques, such as virtual screening and docking studies, have enabled researchers to predict new analogs with enhanced properties. For instance, modifications aimed at improving water solubility while maintaining receptor binding affinity have yielded promising candidates for future clinical evaluation.
The regulatory landscape for Desfesoterodine reflects its evolving role in therapeutic practice. Regulatory bodies such as the FDA and EMA have reviewed multiple applications for its use across different indications beyond BPH management. Emerging data suggest potential benefits in conditions involving smooth muscle dysfunction, such as certain gastrointestinal motility disorders. These exploratory studies underscore the versatility of Desfesoterodine's mechanism of action.
Sustainability considerations are also becoming integral to the development process of compounds like Desfesoterodine. Green chemistry principles are being applied to optimize synthetic routes, reduce waste generation, and minimize environmental impact without compromising pharmaceutical quality. Such efforts align with broader industry initiatives aimed at sustainable manufacturing practices.
The future direction for Desfesoterodine research includes investigating its potential role in combination therapies with other agents targeting different pathways involved in BPH pathophysiology. Additionally, exploring novel delivery systems—such as sustained-release formulations or targeted nanoparticles—could enhance patient compliance and therapeutic outcomes.
In conclusion, Desfesoterodine (CAS No. 207679-81-0) stands as a testament to modern pharmaceutical innovation. Its development exemplifies how structural optimization combined with rigorous clinical evaluation can yield compounds that address unmet medical needs effectively. As research continues to uncover new applications and refine treatment protocols, Desfesoterodine is poised to remain a cornerstone in managing conditions related to smooth muscle dysfunction.
207679-81-0 (Desfesoterodine) Related Products
- 200801-70-3(2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol)
- 124937-53-7(2-(1S)-3-bis(propan-2-yl)amino-1-phenylpropyl-4-methylphenol)
- 124937-51-5(Tolterodine)
- 260389-90-0((S)-5-Hydroxymethyl Tolterodine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
